molecular formula C25H23N3O2 B10878834 (4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878834
M. Wt: 397.5 g/mol
InChI Key: UHZBCMCZERUKDL-UHFFFAOYSA-N
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Description

(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyphenylacetic acid with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with benzaldehyde derivatives under acidic conditions to yield the final pyrazolone compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of (4Z)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

4-[N-[2-(4-hydroxyphenyl)ethyl]-C-methylcarbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one

InChI

InChI=1S/C25H23N3O2/c1-18(26-17-16-19-12-14-22(29)15-13-19)23-24(20-8-4-2-5-9-20)27-28(25(23)30)21-10-6-3-7-11-21/h2-15,27,29H,16-17H2,1H3

InChI Key

UHZBCMCZERUKDL-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CC=C(C=C1)O)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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